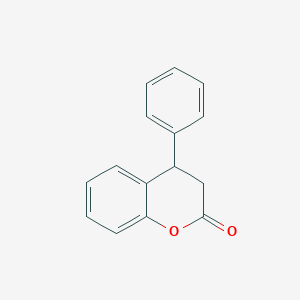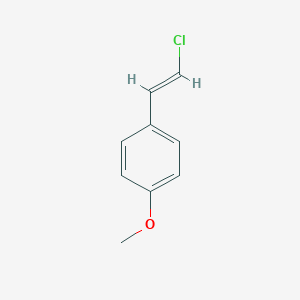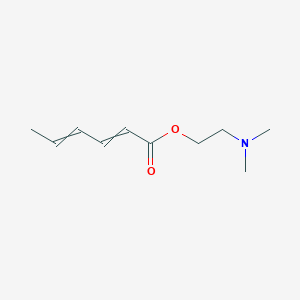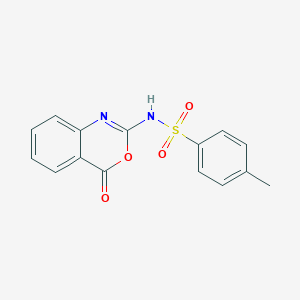![molecular formula C20H16N2O2S2 B231151 (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide CAS No. 17173-00-1](/img/structure/B231151.png)
(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention for its potential use in various biomedical applications due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide involves the inhibition of various enzymes and proteins involved in cancer cell proliferation, bacterial growth, and neuronal cell death. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in bacterial DNA replication and transcription. Furthermore, this compound has been shown to inhibit neuronal cell death by reducing oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide exhibits potent biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and neuroprotection. Specifically, this compound has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide in lab experiments include its potent cytotoxic effects against cancer cells, its antimicrobial activity against various bacteria, and its neuroprotective effects in animal models of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its potential toxicity to healthy cells and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide. First, further studies are needed to investigate the potential use of this compound in cancer therapy, including its efficacy against different types of cancer cells and its potential side effects. Second, future studies should explore the potential use of this compound as an antimicrobial agent, including its efficacy against antibiotic-resistant bacteria. Third, future studies should investigate the potential use of this compound in neuroprotection, including its efficacy in animal models of neurodegenerative diseases and its potential side effects. Finally, future studies should focus on improving the solubility and bioavailability of this compound to enhance its potential use in biomedical applications.
Méthodes De Synthèse
The synthesis of (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with cyclohexane-1,3-dione to obtain the final compound.
Applications De Recherche Scientifique
This compound has been studied for its potential use in various biomedical applications, including cancer therapy, antimicrobial activity, and neuroprotection. Studies have shown that this compound exhibits potent cytotoxic effects against cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has demonstrated antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has shown neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
Numéro CAS |
17173-00-1 |
|---|---|
Nom du produit |
(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide |
Formule moléculaire |
C20H16N2O2S2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C20H16N2O2S2/c1-22-18-13-7-8-14-19(18)25-20(22)16-11-5-6-12-17(16)21-26(23,24)15-9-3-2-4-10-15/h2-14H,1H3/b20-16-,21-17+ |
Clé InChI |
HNPMYMAKZZQGSE-ARHRGINZSA-N |
SMILES isomérique |
CN\1C2=CC=CC=C2S/C1=C\3/C=CC=C/C3=N\S(=O)(=O)C4=CC=CC=C4 |
SMILES |
CN1C2=CC=CC=C2SC1=C3C=CC=CC3=NS(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
CN1C2=CC=CC=C2SC1=C3C=CC=CC3=NS(=O)(=O)C4=CC=CC=C4 |
Synonymes |
(NZ)-N-[(6Z)-6-(3-methylbenzothiazol-2-ylidene)-1-cyclohexa-2,4-dienyl idene]benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)


![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)





